molecular formula C11H24ClN B1485360 [2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride CAS No. 2097965-18-7

[2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1485360
CAS No.: 2097965-18-7
M. Wt: 205.77 g/mol
InChI Key: WOYWEYYYZCBZAL-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in drug synthesis, catalysis, and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride typically involves the reaction of 3,3-dimethylcyclohexyl ethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethylcyclohexyl)ethylamine
  • 2-(3,3-Dimethylcyclohexyl)ethylamine
  • 2-(3,3-Dimethylcyclohexyl)ethylamine

Uniqueness

What sets 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride apart from similar compounds is its specific reactivity and stability under various conditions. This makes it particularly useful in applications where precise control over chemical reactions is required.

Properties

IUPAC Name

2-(3,3-dimethylcyclohexyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2)7-4-5-10(9-11)6-8-12-3;/h10,12H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYWEYYYZCBZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)CCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride
Reactant of Route 2
[2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride
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[2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride
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[2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride
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[2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride
Reactant of Route 6
[2-(3,3-Dimethylcyclohexyl)ethyl](methyl)amine hydrochloride

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